2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
Overview
Description
2-methyl-1,3-thiazole-4-carboximidamide hydrochloride is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the construction of the thiazole ring followed by various functionalization reactions. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, was achieved using 2-amino-4-(chloromethyl)thiazole as a starting material, which could be a similar approach for synthesizing 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride . Another related compound, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, was likely synthesized through a condensation reaction involving an amino thiazole and an activated carboxylate .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as FTIR and NMR, and their crystallographic behavior can be studied using X-ray diffraction . For example, the crystal structure of a thiazolidin-4-carboxylate derivative was determined to crystallize in an orthorhombic system, which could provide insights into the crystalline nature of 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride .
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and condensations, to yield a wide array of compounds with potential biological activities . The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the biological properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. These properties are often determined experimentally and can be complemented by theoretical calculations, such as density functional theory (DFT) . For instance, the molecular geometry, vibrational assignments, and chemical shifts of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate were calculated using DFT and found to be in good agreement with experimental data .
Relevant Case Studies
Several thiazole derivatives have been evaluated for their biological activities, including antitumor, antifilarial, fungicidal, and antiviral activities. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant in vivo antifilarial activity and inhibited leukemia cell proliferation . Similarly, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives showed good fungicidal and antivirus activities . These case studies highlight the potential of thiazole derivatives, such as 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride, in the development of new therapeutic agents.
Scientific Research Applications
Cardioprotective Applications
2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride derivatives have been investigated for their cardioprotective activities. Specifically, certain thiazole derivatives have demonstrated moderate to high cardioprotective effects, making them potential candidates for pharmacological studies aimed at heart health. One such compound was found to delay the development of constrictor responses in isolated rings of thoracic rat aortas, showing more activity than some known substances like L-carnitine and meldonium (Drapak et al., 2019).
Antimicrobial Applications
A series of 2-Amino-4-Methylthiazole analogs, incorporating the 2-methyl-1,3-thiazole-4-carboximidamide structure, have shown significant antimicrobial properties. These compounds were notably effective against both bacterial and fungal infections, displaying minimal toxicity to mammalian cells. Their action mechanism includes disrupting bacterial membranes and inhibiting specific enzymes, highlighting their potential as antimicrobial agents (Omar et al., 2020).
Corrosion Inhibition
In the field of material sciences, 2-methyl-1,3-thiazole-4-carboximidamide derivatives have been applied as corrosion inhibitors. The use of 2-amino-4-methyl-thiazole has shown high efficiency in protecting mild steel against corrosion in acidic environments. This protective effect is attributed to the strong adsorption of the compound onto the metal surface, forming a barrier film (Yüce et al., 2014).
Catalytic Applications in Polymerization
Novel thiazole-carboximidamide derivatives have been synthesized and used as ligands for metal complexation with metals like Zn(II) and Cu(II). These complexes were found to catalyze the copolymerization of carbon dioxide and epoxides, producing polycarbonates efficiently. This application highlights the potential use of these compounds in the field of sustainable polymer production (Walther et al., 2006).
Safety And Hazards
The compound may cause serious eye irritation, respiratory irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing .
properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYRAUCGUIGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384068 | |
Record name | 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride | |
CAS RN |
18876-82-9 | |
Record name | 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-thiazole-4-carboxamidine; hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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